molecular formula C30H31N3O2 B216344 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Numéro de catalogue B216344
Poids moléculaire: 465.6 g/mol
Clé InChI: MLASCQDFELZPIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and has been found to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the treatment of Alzheimer's disease. This compound has been found to inhibit the activity of GSK-3β, which is a key enzyme involved in the development of Alzheimer's disease. Inhibition of GSK-3β activity has been found to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease.
Apart from Alzheimer's disease, this compound has also been studied for its potential applications in the treatment of diabetes, cancer, and bipolar disorder. In diabetes, this compound has been found to improve insulin sensitivity and reduce blood glucose levels. In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells. In bipolar disorder, this compound has been found to stabilize mood and reduce symptoms of depression and mania.

Mécanisme D'action

10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one works by inhibiting the activity of GSK-3β. GSK-3β is a key enzyme involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3β activity has been found to have a wide range of physiological effects such as improved insulin sensitivity, reduced inflammation, and reduced cell proliferation.
Biochemical and Physiological Effects:
10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to have a wide range of biochemical and physiological effects. Some of the key effects of this compound are:
1. Inhibition of GSK-3β activity
2. Improved insulin sensitivity
3. Reduced inflammation
4. Reduced cell proliferation
5. Stabilization of mood

Avantages Et Limitations Des Expériences En Laboratoire

10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several advantages and limitations for lab experiments. Some of the advantages are:
1. High purity and yield of the product
2. Wide range of potential applications
3. Well-established mechanism of action
Some of the limitations are:
1. Limited availability of the compound
2. Limited information on the long-term effects of the compound
3. Limited information on the pharmacokinetics of the compound

Orientations Futures

There are several future directions for the research on 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Some of the future directions are:
1. Further studies on the long-term effects of the compound
2. Development of more efficient synthesis methods
3. Studies on the pharmacokinetics of the compound
4. Studies on the potential applications of the compound in other fields such as neurodegenerative diseases and cardiovascular diseases
5. Development of more potent and selective inhibitors of GSK-3β activity.
Conclusion:
In conclusion, 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a promising compound with a wide range of potential applications. The compound works by inhibiting the activity of GSK-3β and has been found to have several biochemical and physiological effects. Although the compound has several advantages, such as a well-established mechanism of action, there are also several limitations, such as limited availability and limited information on the long-term effects of the compound. Future research on this compound should focus on developing more efficient synthesis methods, studying the pharmacokinetics of the compound, and exploring its potential applications in other fields.

Méthodes De Synthèse

The synthesis method of 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 4-tert-butylphenylacetic acid with acetic anhydride to form an acetyl derivative. The acetyl derivative is then reacted with 4-pyridinylhydrazine to form the desired product. The yield of the product is around 70% and the purity is around 99%.

Propriétés

Nom du produit

10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Formule moléculaire

C30H31N3O2

Poids moléculaire

465.6 g/mol

Nom IUPAC

5-acetyl-9-(4-tert-butylphenyl)-6-pyridin-4-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H31N3O2/c1-19(34)33-26-8-6-5-7-24(26)32-25-17-22(20-9-11-23(12-10-20)30(2,3)4)18-27(35)28(25)29(33)21-13-15-31-16-14-21/h5-16,22,29,32H,17-18H2,1-4H3

Clé InChI

MLASCQDFELZPIC-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=NC=C5

SMILES canonique

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=NC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.